molecular formula C16H15N3O3 B11102700 N'-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide

N'-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide

Cat. No.: B11102700
M. Wt: 297.31 g/mol
InChI Key: RWZYIVFJHMLCBX-SFQUDFHCSA-N
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Description

N’-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is part of a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide typically involves the condensation reaction between 2-nitrobenzaldehyde and 3-phenylpropanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The C=N bond can be reduced to form the corresponding amine.

    Substitution: The hydrazone can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of the corresponding amine from the hydrazone.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

N’-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-nitrophenyl)methylidene]-3-phenylpropanehydrazide is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The combination of the nitro group and the hydrazone moiety makes this compound particularly interesting for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-3-phenylpropanamide

InChI

InChI=1S/C16H15N3O3/c20-16(11-10-13-6-2-1-3-7-13)18-17-12-14-8-4-5-9-15(14)19(21)22/h1-9,12H,10-11H2,(H,18,20)/b17-12+

InChI Key

RWZYIVFJHMLCBX-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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